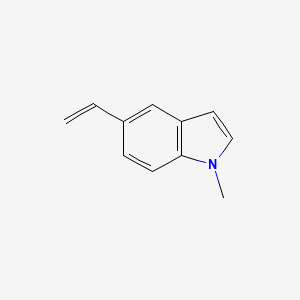![molecular formula C11H21NO5 B3158194 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 856417-92-0](/img/structure/B3158194.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Übersicht
Beschreibung
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is an organic compound classified as an amino acid derivative. It consists of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methoxy group, and a methyl group on the butanoic acid backbone. This compound is significant in peptide synthesis and other applications due to its structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method of synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is through the Boc protection of the corresponding amino acid. This involves:
Step 1: Starting with 3-methoxy-3-methylbutanoic acid.
Step 2: Introducing the amino group via amination reactions.
Step 3: Protecting the amino group by reacting with di-tert-butyl dicarbonate [(Boc)2O] under basic conditions.
Industrial Production Methods
Industrial production typically involves:
Large-scale synthesis: using batch reactors.
High-purity reagents: to ensure the quality of the product.
Optimized conditions: such as temperature control and solvent selection to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid undergoes various reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions.
Esterification: Formation of esters with alcohols.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Aminolysis: Amines under mild heating.
Major Products Formed
Hydrolysis: Amino acid.
Esterification: Esters of the amino acid.
Aminolysis: Amides derived from the amino acid.
Wissenschaftliche Forschungsanwendungen
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is utilized in various fields:
Chemistry: As a building block in peptide synthesis and as an intermediate in organic synthesis.
Biology: In the study of enzyme-substrate interactions and protein structure.
Medicine: As a precursor in drug synthesis, particularly for peptides and peptidomimetics.
Industry: In the manufacture of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid exerts its effects involves:
Molecular Targets: Targeting specific enzymes or proteins in biochemical reactions.
Pathways Involved: Participating in synthetic pathways for peptides and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid can be compared to similar compounds like:
N-Boc-amino acids: General class of compounds with Boc-protected amino groups.
3-methoxy-3-methylbutanoic acid derivatives: Similar backbone structure with different functional groups.
This compound stands out due to its specific structure that allows for unique applications in synthetic chemistry and biochemistry. The Boc group offers a stable protection strategy, which is crucial in multi-step synthesis procedures. Similar compounds include N-Boc-phenylalanine, N-Boc-lysine, and N-Boc-glycine.
Eigenschaften
IUPAC Name |
3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKCNNNIHQNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-92-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
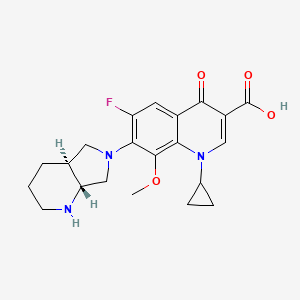
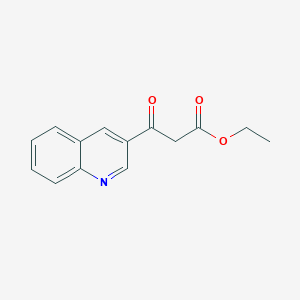
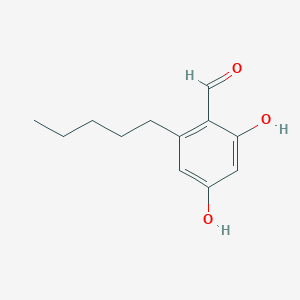
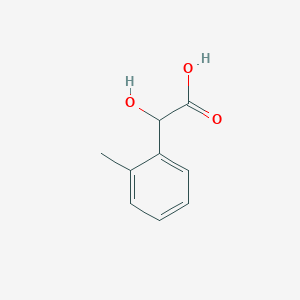


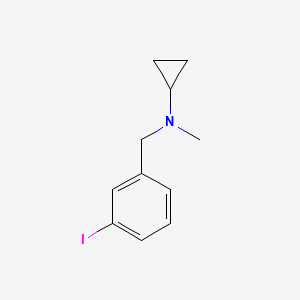
![N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B3158169.png)
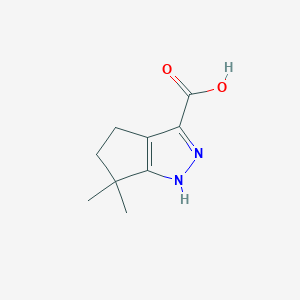
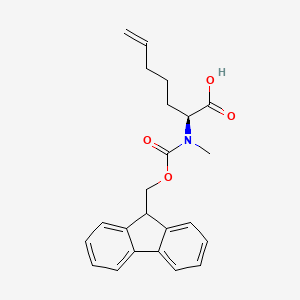
![Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3158201.png)
![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)
![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)
